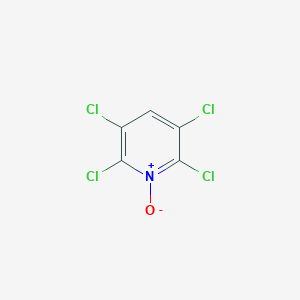
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide, also known as TCPO, is a chemical compound that has gained much attention in scientific research due to its unique properties. TCPO is a highly efficient and versatile oxidizing agent that has been used in various fields, including analytical chemistry, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the transfer of oxygen atoms from Pyridine, 2,3,5,6-tetrachloro-, 1-oxide to the substrate, resulting in the formation of an oxidized product and Pyridine, 2,3,5,6-tetrachloro-, 1-oxide 1-oxide. The reaction proceeds through a radical mechanism, involving the formation of a Pyridine, 2,3,5,6-tetrachloro-, 1-oxide radical intermediate.
Effets Biochimiques Et Physiologiques
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been shown to have no significant biochemical or physiological effects on living organisms. However, it is important to note that Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly reactive compound and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high efficiency and selectivity as an oxidizing agent. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be used for the detection of a wide range of analytes, and its reaction with the substrate is highly specific. However, one of the limitations of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is its high reactivity, which can lead to the formation of unwanted side products. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. One of the areas of research is the development of new methods for the synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide with improved yield and purity. Another area of research is the application of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide in the synthesis of new materials with unique properties. Finally, the study of the mechanism of action of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide and its interaction with enzymes and other biomolecules is an important area of research that can lead to the development of new drugs and therapies.
Conclusion:
In conclusion, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and versatile oxidizing agent that has been widely used in scientific research. Its unique properties make it suitable for various applications, including analytical chemistry, materials science, and biochemistry. The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has no significant biochemical or physiological effects on living organisms, but it is a highly reactive compound that should be handled with care. The future directions for the research on Pyridine, 2,3,5,6-tetrachloro-, 1-oxide include the development of new synthesis methods, the application in the synthesis of new materials, and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide involves the reaction of pyridine with chlorine gas and hydrogen peroxide in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide. The yield of Pyridine, 2,3,5,6-tetrachloro-, 1-oxide can be improved by optimizing the reaction conditions, such as the concentration of reactants, reaction temperature, and reaction time.
Applications De Recherche Scientifique
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been widely used in scientific research as an oxidizing agent for the detection of various compounds. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide is a highly efficient and selective oxidant that can be used for the detection of a wide range of analytes, including amino acids, peptides, and proteins. Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, Pyridine, 2,3,5,6-tetrachloro-, 1-oxide has been used in the study of enzyme kinetics and the mechanism of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
18032-57-0 |
|---|---|
Nom du produit |
Pyridine, 2,3,5,6-tetrachloro-, 1-oxide |
Formule moléculaire |
C5HCl4NO |
Poids moléculaire |
232.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5HCl4NO/c6-2-1-3(7)5(9)10(11)4(2)8/h1H |
Clé InChI |
VKMHSPSIFGYZGC-UHFFFAOYSA-N |
SMILES |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
SMILES canonique |
C1=C(C(=[N+](C(=C1Cl)Cl)[O-])Cl)Cl |
Synonymes |
PYRIDINE, 2,3,5,6-TETRACHLORO-, 1-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




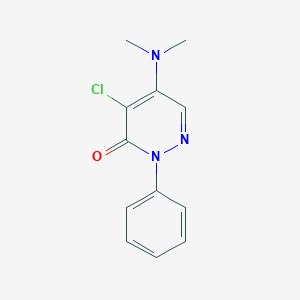
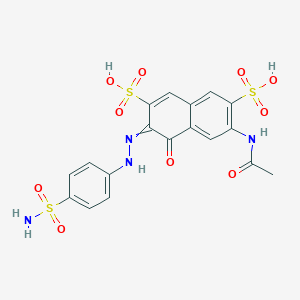
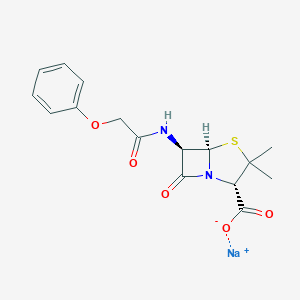
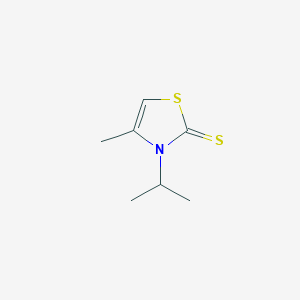
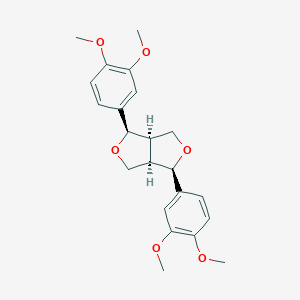



![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
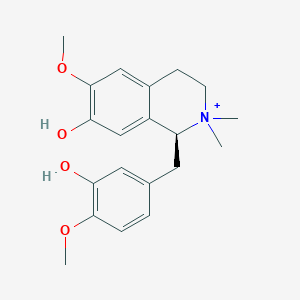
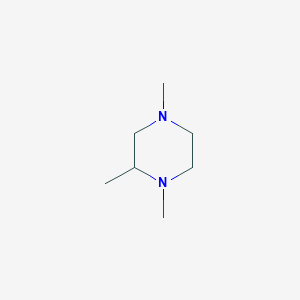
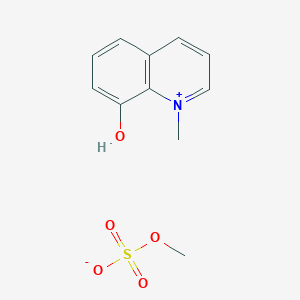
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)